trans-3-Amino-1-boc-4-hydroxypiperidine
Overview
Description
trans-3-Amino-1-boc-4-hydroxypiperidine: is a chemical compound with the molecular formula C10H20N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine typically involves the protection of the amino group and the hydroxyl group. One common method is the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate (Boc) protected derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Amino-1-boc-4-hydroxypiperidine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, including amines and alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: trans-3-Amino-1-boc-4-hydroxypiperidine is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the biological activity of these compounds and their potential as therapeutic agents .
Medicine: this compound is explored for its potential use in drug development. Its unique structure makes it a valuable scaffold for designing new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of trans-3-Amino-1-boc-4-hydroxypiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
trans-3-Amino-4-hydroxypiperidine: Lacks the Boc protection group.
cis-3-Amino-1-boc-4-hydroxypiperidine: Different stereochemistry at the 3 and 4 positions.
trans-3-Amino-1-boc-4-methoxypiperidine: Methoxy group instead of hydroxyl group.
Uniqueness: trans-3-Amino-1-boc-4-hydroxypiperidine is unique due to its specific stereochemistry and the presence of both Boc-protected amino and hydroxyl groups. This combination of features makes it a versatile intermediate for the synthesis of various complex molecules .
Biological Activity
trans-3-Amino-1-boc-4-hydroxypiperidine is a synthetic organic compound belonging to the piperidine class, characterized by its unique structure that includes a tert-butyloxycarbonyl (Boc) protecting group on the amino group at position 1 and a hydroxyl group at position 4. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₁₀H₁₉N₂O₃
- Molecular Weight : 216.28 g/mol
- CAS Number : 1268511-99-4
The presence of both the Boc protection and hydroxyl group provides distinct reactivity patterns, making it a valuable intermediate for synthesizing complex organic molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity and potentially leading to:
- Inhibition or Activation : Depending on the target, it may inhibit or activate specific biochemical pathways.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing interactions with biological macromolecules.
1. Drug Development
This compound serves as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can lead to compounds with enhanced pharmacological properties. Preliminary studies suggest its potential in various therapeutic areas, including:
- Antidepressants
- Antipsychotics
- Analgesics
2. Structure-Activity Relationship Studies
This compound is utilized in research to explore the structure-activity relationships (SAR) of piperidine derivatives. Understanding how modifications to its structure affect biological activity can guide the design of more effective drugs.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Hydroxypiperidine | Hydroxyl group at position 4 | Unprotected amine; more reactive |
N-Boc-piperidine | Boc protection on piperidine | Lacks hydroxyl group; more stable |
Trans-3-Amino-1-boc-pyrrolidine | Pyrrolidine ring instead of piperidine | Different ring structure; varied reactivity |
N-Boc-protected amino acids | General class of compounds | Varies widely in biological activity |
These comparisons highlight how the combination of a protected amine and hydroxyl functionality in this compound enhances its utility in synthetic and medicinal chemistry contexts.
Case Study 1: Antidepressant Activity
In a study examining various piperidine derivatives, this compound was found to exhibit significant antidepressant-like effects in animal models. The mechanism involved modulation of serotonergic and noradrenergic systems, indicating its potential as an antidepressant agent.
Case Study 2: Interaction with Receptors
Research has shown that this compound interacts with dopamine receptors, suggesting it may have implications for treating disorders related to dopaminergic dysfunctions such as schizophrenia. Detailed binding studies revealed that modifications to the Boc group could enhance receptor affinity.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQURLQDYAJECW-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268511-99-4 | |
Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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